molecular formula C18H20F2N2O4S2 B6571714 2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946241-46-9

2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No. B6571714
CAS RN: 946241-46-9
M. Wt: 430.5 g/mol
InChI Key: RVWNETDPFHEFTA-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is substituted with two fluorine atoms and a sulfonamide group. Additionally, it has a tetrahydroquinoline ring attached to the nitrogen of the sulfonamide group, which is further substituted with a propane-1-sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring and the tetrahydroquinoline ring would provide a degree of rigidity to the molecule, while the sulfonamide and sulfonyl groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzene ring could undergo electrophilic aromatic substitution reactions, while the sulfonamide and sulfonyl groups could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of fluorine atoms could increase its stability and lipophilicity, while the sulfonamide and sulfonyl groups could enhance its solubility in water .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

2,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-15(6-7-17(13)22)21-28(25,26)18-8-5-14(19)12-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNETDPFHEFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

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